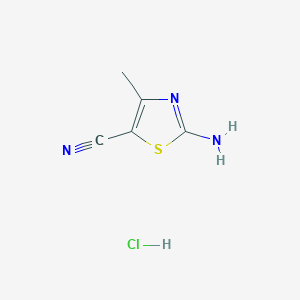

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride

Description

Historical Context and Discovery

The development of 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride emerges from the broader historical evolution of thiazole chemistry, which has its roots in classical synthetic methodologies established in the late 19th and early 20th centuries. The foundational work in thiazole synthesis can be traced back to the Hantzsch thiazole synthesis, proposed by Hantzsch in 1889, which involved the reaction between α-halocarbonyl compounds and thiourea or thioamides. This pioneering methodology established the fundamental principles for constructing thiazole rings that continue to influence modern synthetic approaches. The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked another significant milestone in thiazole chemistry by highlighting the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates. This reaction represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, directly contributing to the synthetic pathways that would later enable the preparation of compounds like 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride.

The evolution of thiazole synthetic methodologies has been driven by the recognition of their biological significance and therapeutic potential. The synthesis of acetazolamide (5-acetylamino-1,3,4-thiadiazol-2-sulfonamide) by Roblin and Clapp as a carbonic anhydrase inhibitor reoriented researchers toward sulfonamides bearing 1,3,4-thiadiazole rings, subsequently marketed as Diamox in 1954. This commercial success demonstrated the practical value of thiazole-containing compounds and stimulated further research into structurally related derivatives. The discovery of cytostatic properties of 2-amino-1,3,4-thiadiazole by Olsen and colleagues launched numerous publications focusing on new 1,3,4-thiadiazole derivatives with potential anticancer activity. These historical developments established the foundation for contemporary research into specialized thiazole derivatives, including carbonitrile-substituted compounds that exhibit enhanced biological activity profiles.

Significance in Heterocyclic Chemistry

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride occupies a unique position within heterocyclic chemistry due to its multifunctional architecture that combines several pharmacologically relevant features within a single molecular framework. The thiazole core, characterized by a five-membered heterocyclic ring containing one nitrogen heteroatom and one sulfur heteroatom, provides a foundation that meets Hückel's rule condition for aromaticity through the delocalization of a lone pair of electrons from the sulfur atom to the electron-withdrawing nitrogen atoms. This aromatic character imparts stability to the compound while maintaining sufficient reactivity for further chemical transformations. The carbonitrile group at position 5 represents a particularly significant structural feature, as it serves as both an electron-withdrawing group that modulates the electronic properties of the thiazole ring and a versatile synthetic handle for further functionalization.

The amino group positioned at the 2-position of the thiazole ring contributes to the compound's potential for hydrogen bonding interactions and nucleophilic reactivity, characteristics that are crucial for biological activity. Research has demonstrated that 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles exhibit significant binding affinity for adenosine receptors, with the amino group playing a critical role in receptor interaction. This finding suggests that similar amino-substituted thiazole derivatives, including 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride, may possess comparable biological activity profiles. The methyl substituent at position 4 further enhances the compound's significance by providing steric and electronic modifications that can influence both its chemical reactivity and biological interactions. Studies have shown that electron-donating groups such as methyl groups at specific positions can significantly enhance the activity of thiazole-containing compounds.

The hydrochloride salt form of this compound adds another layer of significance from a pharmaceutical chemistry perspective. Salt formation is a well-established strategy for improving the solubility, stability, and bioavailability of pharmaceutical compounds. The hydrochloride salt typically exhibits enhanced water solubility compared to the free base, facilitating formulation development and potentially improving pharmacokinetic properties. This characteristic makes 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride particularly attractive for medicinal chemistry applications where aqueous solubility is a critical parameter.

Position within Thiazole-Based Compounds Family

Within the extensive family of thiazole-based compounds, 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride represents a sophisticated example of structural optimization and functional group integration. The thiazole scaffold serves as the backbone for numerous authorized antimicrobial drugs, including aztreonam, various cephalosporins such as the newest cefiderocol, abafungin, isavuconazole, ravuconazole, ethaboxam, and myxothiazol. This extensive pharmaceutical precedent underscores the importance of the thiazole nucleus for antimicrobial activity and validates the continued investigation of novel thiazole derivatives. The compound's structural relationship to these established pharmaceuticals positions it within a proven therapeutic framework while offering opportunities for novel biological activities through its unique substitution pattern.

The integration of carbonitrile functionality at the 5-position distinguishes this compound from many other thiazole derivatives and aligns it with a specific subset of thiazole-based molecules that have demonstrated enhanced biological activities. Research has shown that β-enaminocarbonyls and related enamines, which share structural similarities with carbonitrile-containing thiazoles, participate in Mannich-type reactions leading to tetrahydropyrimidines. This reactivity profile suggests that 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride may serve as a precursor for the synthesis of more complex heterocyclic systems with potentially enhanced therapeutic properties. The compound's position within the thiazole family is further strengthened by its structural relationship to other biologically active carbonitrile-containing heterocycles that have been successfully developed as pharmaceutical agents.

Comparative analysis with related thiazole derivatives reveals the strategic importance of the specific substitution pattern present in 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride. The combination of amino, methyl, and carbonitrile substituents creates a unique electronic and steric environment that distinguishes it from simpler thiazole derivatives while maintaining the core structural features responsible for biological activity. This positioning within the thiazole family provides both synthetic advantages and biological opportunities, as the compound can serve as a building block for hybrid molecules that combine multiple pharmacophores within a single structure.

Current Research Landscape

The current research landscape surrounding 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride and related compounds reflects the dynamic nature of heterocyclic chemistry and its applications in drug discovery. Contemporary investigations focus on the hybridization of thiazole scaffolds with other heterocyclic systems to create novel compounds with enhanced therapeutic potential. The hybridization of thiazole and pyrazoline moieties has emerged as an innovative approach to drug discovery, enabling the synthesis of novel compounds with enhanced therapeutic potential. This strategy allows for the incorporation of different functional groups and substitution patterns, which can influence the compound's bioactivity, selectivity, and pharmacokinetic profile. Research has demonstrated that thiazolyl-pyrazoline hybrids exhibit diverse pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities.

Recent advances in synthetic methodologies have expanded the accessible chemical space around thiazole-containing compounds, particularly those bearing carbonitrile functionalities. The development of efficient three-component transformations, such as the Biginelli-inspired preparative method that utilizes α-cyanoketones, carboxaldehydes, and guanidines, has enabled the rapid assembly of structurally diverse thiazole derivatives. These synthetic advances have facilitated the exploration of structure-activity relationships within thiazole-based compound libraries, providing valuable insights into the molecular features responsible for biological activity. The ability to efficiently generate collections of structurally diverse starting materials has accelerated the pace of discovery and optimization within this chemical space.

Current research also emphasizes the development of metal-free synthetic conditions and atom-economical synthetic pathways for thiazole derivatives. Studies have reported procedures that preclude volatile, foul-smelling, or toxic solvents or byproducts, with the formation of both starting materials and final products proceeding in an atom-economical way with broad substrate scope under metal-free conditions. These environmentally conscious synthetic approaches align with contemporary green chemistry principles and enhance the practical applicability of thiazole-based compound synthesis. The focus on sustainable synthetic methodologies reflects the broader evolution of chemical research toward more environmentally responsible practices while maintaining high efficiency and selectivity.

| Research Focus Area | Key Developments | Impact on Field |

|---|---|---|

| Hybrid Compound Design | Thiazole-pyrazoline conjugates showing multitargeted activities | Enhanced therapeutic potential through synergistic effects |

| Synthetic Methodology | Metal-free, atom-economical synthetic pathways | Improved sustainability and scalability |

| Structure-Activity Relationships | Systematic exploration of substitution patterns | Rational drug design optimization |

| Biological Evaluation | Comprehensive screening against multiple targets | Expanded therapeutic applications |

Properties

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCFXQFRNMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-79-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme Summary:

- Raw materials: Thiocarbamide and 2-chloroacetyl acetacetic ester

- Solvent: Ethanol with 10–35% ethyl acetate by mass concentration

- Catalyst: Sodium carbonate (0.01–0.1 weight ratio relative to 2-chloroacetyl acetacetic ester)

- Conditions:

- Initial warming to 40–55 °C

- Dropwise addition of 2-chloroacetyl acetacetic ester over 20–30 minutes

- Further heating to 60–70 °C for 5–5.5 hours

- Post-reaction: Partial solvent removal by distillation, filtration, pH adjustment to 9–10 with caustic soda, stirring, filtration, and vacuum drying

Key Advantages:

- Reaction time shortened to approximately 5 hours compared to overnight reflux in older methods

- Lower energy consumption due to milder temperatures and elimination of reflux

- High product yield (>98%)

- Product melting point consistent at 172–173 °C indicating high purity

Representative Data from Four Embodiments:

| Embodiment | Ethyl Acetate Concentration (%) | Sodium Carbonate (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 25 | 1.5 | 45 (drop), 65 (hold) | 5 | 98.39 | 172–173 |

| 2 | 20 | 0.5 | 45 (drop), 70 (hold) | 5 | 98.12 | 172–173 |

| 3 | 10 | 0.5 | 45 (drop), 65 (hold) | 5 | 98.12 | 172–173 |

| 4 | 35 | 3.3 | 45 (drop), 70 (hold) | 5.5 | 98.39 | 172–173 |

This method is described in detail in patent CN103664819A, which emphasizes the use of sodium carbonate as a catalyst and the mixed solvent system to improve reaction efficiency and product quality.

Alternative Synthetic Routes Involving α-Thiocyanatoketones and Cyanothioacetamide Derivatives

Another approach relevant to thiazole and thiophene carbonitrile derivatives involves the KOH-catalyzed reaction of aldehydes, cyanothioacetamide, and phenacyl thiocyanate to form 2-amino-5-benzoyl-4-(het)aryl-4,5-dihydrothiophene-3-carbonitriles, which are structurally related to thiazole carbonitriles.

General Procedure:

- React aldehyde and cyanothioacetamide in ethanol with a catalytic amount of 10% aqueous KOH

- Add phenacyl thiocyanate and excess aqueous KOH

- Stir at room temperature leading to precipitation of the product within 30–60 seconds

- Isolate by filtration and recrystallization

Analysis and Comparative Remarks

The ethanol-ethyl acetate method offers superior yields and is more suited for industrial scale, with controlled reaction parameters and catalyst use to optimize the process. The KOH-catalyzed method is valuable for structurally related compounds and rapid synthesis but may require further optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted thiazoles, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. The exact pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2-methyl-5-phenylthiazole Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂S

- Molar Mass : 226.72 g/mol

- Substituents: Amino group at position 3. Methyl group at position 2. Phenyl group at position 5.

- Key Differences: Substituent Position: The amino group is at position 4 (vs. position 2 in the main compound), altering electronic distribution and steric effects. Phenyl vs. Carbonitrile: The phenyl group in this analog introduces lipophilicity, whereas the carbonitrile group in the main compound increases polarity and reactivity. Applications: Phenyl-substituted thiazoles are often explored for antimicrobial or anti-inflammatory activity. The phenyl group may enhance membrane permeability in biological systems compared to the CN group.

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Molecular Formula : C₈H₆ClN₃S

- Molar Mass : 211.67 g/mol

- Substituents: Amino group at position 2. 4-Chlorophenyl group at position 5.

- Key Differences :

- Core Heterocycle : This compound features a 1,3,4-thiadiazole ring (two nitrogens, one sulfur) instead of a thiazole (one nitrogen, one sulfur). Thiadiazoles exhibit distinct aromaticity and electronic properties, often leading to stronger hydrogen-bonding capabilities.

- Chlorophenyl Group : The electron-withdrawing chlorine atom increases lipophilicity and may enhance interactions with hydrophobic biological targets.

- Applications : Thiadiazoles are prominent in anticancer and antiviral research. The chlorophenyl group could improve target selectivity compared to the methyl and CN substituents in the main compound.

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups (CN, Cl): The carbonitrile group in the main compound is strongly electron-withdrawing, polarizing the thiazole ring and making it susceptible to nucleophilic attack. This contrasts with the electron-donating methyl group in 4-amino-2-methyl-5-phenylthiazole hydrochloride, which stabilizes the ring but reduces reactivity .

- Hydrochloride Salt: Both the main compound and 4-amino-2-methyl-5-phenylthiazole hydrochloride utilize a hydrochloride counterion, enhancing water solubility for biological testing .

Heterocyclic Core Comparison

- Thiazole vs. Thiadiazole : Thiazoles are less electron-deficient than thiadiazoles, influencing their binding to biological targets. For example, thiadiazoles often exhibit stronger interactions with enzymes like kinases due to their higher electronegativity .

Data Table: Comparative Overview

Biological Activity

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzymes and Pathways

The compound primarily functions as a cyclin-dependent kinase 5 (CDK5) inhibitor , which plays a crucial role in regulating the cell cycle. By inhibiting CDK5, it disrupts normal cellular processes, potentially leading to cell death in certain contexts. Additionally, it interacts with UDP-N-acetylmuramate/L-alanine ligase , an enzyme vital for bacterial cell wall synthesis, indicating its potential as an antimicrobial agent.

Biochemical Pathways Influenced

Research indicates that 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride affects several biochemical pathways:

- Cell Cycle Regulation : Disruption of CDK5 activity can lead to altered cell proliferation and apoptosis.

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, influencing its metabolism and detoxification processes.

Cellular Effects

The compound exhibits profound effects on various types of cells:

- Antimicrobial Activity : It has shown effectiveness against multiple bacterial strains by inhibiting their growth through interference with cell wall synthesis.

- Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cells by modulating pathways such as PI3K/Akt, which is crucial for cell survival and growth .

Dosage Effects in Animal Models

In animal studies, the biological effects of 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride vary significantly with dosage:

- Low Doses : These typically exhibit minimal toxicity while effectively inhibiting bacterial growth.

- High Doses : Increased concentrations may lead to cytotoxic effects, particularly in cancer models where it can induce apoptosis.

Stability and Temporal Effects

Under standard laboratory conditions, the compound demonstrates stability with minimal degradation over time. However, exposure to extreme pH levels or light can lead to degradation, which is crucial for its application in therapeutic settings.

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride:

Q & A

Q. What are the recommended methods for confirming the structural identity of 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride?

Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Analyze H and C NMR to verify the thiazole ring, methyl group, and nitrile functionality. Compare chemical shifts with related compounds (e.g., 2-methyl-1,3-thiazole derivatives in and ).

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as demonstrated in for structurally similar heterocycles.

- Elemental analysis : Validate empirical formula (e.g., CHNS·HCl) using combustion analysis, aligning with protocols for thiazole derivatives in and .

- Melting point : Compare observed mp (e.g., ~185°C for analogous thiazole hydrochlorides) with literature values ().

References:

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Key strategies include:

- Reagent selection : Use LiAlH for selective reductions () and mesylation agents like methanesulfonyl chloride for intermediate activation ().

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation (e.g., 5-chloro intermediates in ).

- Purification : Recrystallize from DMF/acetic acid mixtures () or use column chromatography with polar solvents for nitro/cyano-containing thiazoles ().

- Acid scavengers : Add sodium acetate during cyclization to neutralize HCl byproducts ().

References:

Q. What are the critical stability considerations for storing this compound?

Answer:

- Moisture sensitivity : Store in desiccators under inert gas (N/Ar) due to hygroscopic HCl salt form ().

- Temperature : Long-term storage at −20°C prevents degradation of the nitrile group ().

- Light exposure : Protect from UV light to avoid thiazole ring decomposition ().

References:

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved for this compound?

Answer:

- Dynamic effects : Investigate tautomerism or protonation states (e.g., NH group in acidic media) using variable-temperature NMR ().

- Isotopic labeling : Synthesize N-labeled analogs to distinguish overlapping signals ().

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) ().

References:

Q. What strategies are effective in mitigating side reactions during functionalization of the thiazole core?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent unwanted nucleophilic attacks ().

- Regioselective catalysts : Employ Pd(PPh) for cyanide substitutions () or CuI for cross-coupling at the 5-carbonitrile position ().

- Solvent optimization : Use anhydrous DMF for nitrile stability or THF for Grignard reactions ().

References:

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., Gaussian) to predict electrophilic/nucleophilic sites ().

- Molecular docking : Model interactions with biological targets (e.g., enzymes in ) to guide functional group modifications.

- Reactivity indices : Use Fukui functions to identify sites prone to electrophilic substitution (e.g., C-4 methyl vs. C-5 nitrile) ().

References:

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.